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Compound of Interest

Compound Name: (3-Oxo-1-piperazinyl)acetic acid

Cat. No.: B1587984

An In-depth Technical Guide to (3-Oxo-1-piperazinyl)acetic Acid in Organic Synthesis

Introduction: The Strategic Value of the
Piperazinone Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently
emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological
targets and serve as a fertile ground for the development of novel therapeutics. The piperazine
ring is a quintessential example, ranking as the third most common heterocycle in small-
molecule pharmaceuticals.[1][2] Its prevalence stems from its conformational rigidity, the
synthetic tractability of its two nitrogen atoms for modulating physicochemical properties, and
its ability to orient pharmacophoric groups in three-dimensional space.[2][3]

Within this family, the piperazin-2-one core, a partially oxidized derivative of piperazine, offers a
unique combination of structural features. The embedded amide bond introduces a planar,
hydrogen-bond-donating-and-accepting unit, while retaining a secondary amine for further
functionalization. When this core is functionalized at the N1 position with an acetic acid moiety,
it forms (3-Oxo-1-piperazinyl)acetic acid, a versatile building block that combines the
structural benefits of the piperazinone scaffold with a carboxylic acid handle, ideal for forming
amide bonds or acting as a key recognition element for biological targets.

This guide serves as a technical review for researchers, scientists, and drug development
professionals, exploring the synthesis, reactivity, and strategic applications of the (3-oxo-1-
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piperazinyl)acetic acid scaffold and its derivatives. We will delve into the causality behind
synthetic choices and highlight its role in constructing molecules with significant therapeutic
potential.

Core Molecular Properties

(3-Oxo-1-piperazinyl)acetic acid is a foundational building block whose physicochemical
properties are summarized below. These characteristics, particularly its polarity and hydrogen
bonding potential, are critical for its utility in aqueous-phase reactions and its role in molecular

recognition.

Property Value Source
Molecular Formula CeH10N20s3 [4]
Molecular Weight 158.16 g/mol

CAS Number 405214-33-7 [5]
Monoisotopic Mass 158.06914 Da [4]
XlogP (Predicted) -3.3 [4]
InChiKey FDDVFMDIVCWGKS- 4]

UHFFFAOYSA-N
SMILES C1CN(CC(=0O)N1)CC(=0)O [4]

Synthesis of the Piperazin-2-one Core and N-
Functionalization

The construction of the (3-oxo-1-piperazinyl)acetic acid scaffold is a two-part synthetic
challenge: first, the formation of the piperazin-2-one heterocycle, and second, the selective
alkylation of the N1 nitrogen with an acetic acid surrogate.

Part 1: Formation of the Piperazin-2-one Ring

The piperazin-2-one core is a prevalent motif in numerous bioactive natural products and drug
candidates, prompting the development of diverse and efficient synthetic strategies.[6]
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A common and robust method involves the cyclization of a diamine precursor. One classical
approach is the reaction of an N-substituted ethylenediamine with an a-haloacetyl halide,
followed by intramolecular cyclization. A more contemporary and efficient strategy involves a
cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine,
and an aryl iodide to construct the piperazinone ring in a one-pot process, forming three new
bonds and introducing two points of diversity.[7]

Another powerful route involves the reductive amination of an amino acid ester with a protected
aminoacetaldehyde, followed by deprotection and spontaneous intramolecular cyclization. This
method is particularly valuable for creating chiral piperazinone derivatives.[8]

N-Alkylation

— Ester Hydrolysis
LB o SRR (3-0x0-1-piperazinyl)acetic aci
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General Synthesis of (3-Oxo-1-piperazinyl)acetic acid.

Part 2: N1-Alkylation to Install the Acetic Acid Moiety

With the piperazin-2-one core in hand, the acetic acid side chain is typically installed via
nucleophilic substitution. The N1 nitrogen of piperazin-2-one acts as a nucleophile, attacking an
electrophilic two-carbon synthon, most commonly an ethyl haloacetate such as ethyl
bromoacetate. The reaction is performed in the presence of a mild base (e.g., potassium
carbonate) to neutralize the HBr byproduct. The resulting ester is then hydrolyzed under basic
conditions (e.g., using lithium hydroxide) to yield the final (3-oxo-1-piperazinyl)acetic acid.
This two-step sequence is a reliable and widely used method for N-alkylation in piperazine
chemistry.[3][9][10]
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Detailed Experimental Protocol: Synthesis of Ethyl (3-
Oxo-1-piperazinyl)acetate

This protocol describes the N-alkylation of piperazin-2-one, a key step in forming the title

compound's precursor.

Reaction Setup: To a stirred suspension of piperazin-2-one (1.0 eq) and potassium
carbonate (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add ethyl
bromoacetate (1.1 eq) dropwise at room temperature.

Reaction Execution: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC
or LC-MS until the starting material is consumed (typically 4-6 hours).

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Purify the residue by column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexanes, to afford ethyl (3-oxo-1-piperazinyl)acetate as a pure
compound.

Hydrolysis (to form the final acid): Dissolve the purified ester in a mixture of THF and water.
Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully consumed.
Acidify the reaction mixture with 1N HCI to pH ~3-4 and extract with a suitable organic
solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate
to yield (3-oxo-1-piperazinyl)acetic acid.

Reactivity and Strategic Derivatization

The true synthetic power of (3-oxo-1-piperazinyl)acetic acid lies in its potential for
diversification at three key positions: the N4 amine, the C2 a-carbon of the acetic acid moiety,
and the carboxylic acid itself. This multi-handle nature allows for the systematic exploration of
chemical space in drug discovery programs.
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Key Derivatization Points of the Scaffold.

e N4-Functionalization: The secondary amine at the N4 position is the most common site for
introducing molecular diversity.

o N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones
are standard methods to install alkyl groups, which can modulate lipophilicity and basicity.
[31[9][10]

o N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig
amination, allow for the efficient synthesis of N-aryl piperazines, a common motif in CNS-
active drugs.[3]

o N-Acylation: Reaction with acyl chlorides or carboxylic acids (via amide coupling)
introduces amide functionality, which can serve as a hydrogen bond donor/acceptor.

o Carboxylic Acid Derivatization: The acetic acid handle is a versatile anchor point for
connecting the scaffold to other molecular fragments, most commonly through amide bond
formation. This is a cornerstone of medicinal chemistry, used to link fragments and probe
interactions with biological targets. The synthesis of 3-oxo-2-piperazinyl acetamides as
bradykinin B1 receptor antagonists is a prime example of this strategy.[11]

e a-Carbon Functionalization: While less common, the carbon atoms of the piperazinone ring
can also be functionalized. For instance, palladium-catalyzed decarboxylative allylic
alkylation has been used to create chiral a,a-disubstituted piperazin-2-ones, demonstrating
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that the ring itself can be a target for introducing stereocenters and increasing molecular
complexity.[1]

Applications in Drug Discovery and Medicinal
Chemistry

The (3-oxo-1-piperazinyl)acetic acid scaffold and its close relatives are integral to the
development of a wide range of therapeutic agents. The piperazinone core provides a
conformationally constrained scaffold that minimizes the entropic penalty of binding to a target,
while the various functional handles allow for fine-tuning of potency, selectivity, and
pharmacokinetic properties.

» Pain and Inflammation: Derivatives of (3-oxo-2-piperazinyl)acetic acid have been developed
as highly potent bradykinin B1 receptor antagonists. In this context, the piperazinone core
acts as a central scaffold, with the N-sulfonyl group and the acetamide side chain making
critical interactions with the receptor. These compounds showed improved metabolic stability
over earlier series.[11]

» Antiviral Agents: Piperazin-2-one derivatives have demonstrated notable antiviral activity.
Trisubstituted piperazinones have been identified as inhibitors of adenovirus replication, and
other derivatives have shown activity against HIV-1 and HIV-2.[7][12]

o CNS Disorders: The broader piperazine class is famous for its applications in central nervous
system disorders.[13] Many antipsychotic, antidepressant, and anxiolytic drugs feature a
piperazine or related moiety. The ability to modify the nitrogen atoms allows for precise
control over properties like blood-brain barrier penetration and interaction with monoamine
receptors.[13]

e Oncology: The piperazine ring is a key component in numerous kinase inhibitors used in
cancer therapy, such as Palbociclib and Ribociclib.[3] The (3-oxo-1-piperazinyl)acetic acid
scaffold provides a robust starting point for developing novel inhibitors targeting various
protein kinases.

Conclusion and Future Outlook
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(3-Oxo-1-piperazinyl)acetic acid is more than just a chemical intermediate; it is a strategically
designed building block that embodies the principles of modern medicinal chemistry. Its
synthesis is accessible through well-established chemical transformations, and its structure
offers multiple, orthogonal handles for diversification. The inherent properties of the
piperazinone core—conformational constraint, hydrogen bonding capacity, and synthetic
accessibility—make it a highly valuable scaffold for probing complex biological systems.

As drug discovery continues to move towards molecules with greater three-dimensional
complexity to tackle challenging targets, scaffolds like (3-oxo-1-piperazinyl)acetic acid will
become even more critical.[2] Future research will likely focus on developing novel
stereoselective syntheses of substituted piperazinones and incorporating this versatile scaffold
into innovative chemical libraries for high-throughput screening. The proven track record of the
piperazine family, combined with the unique advantages of the piperazinone core, ensures that
(3-oxo-1-piperazinyl)acetic acid and its derivatives will remain a cornerstone of therapeutic
innovation for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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